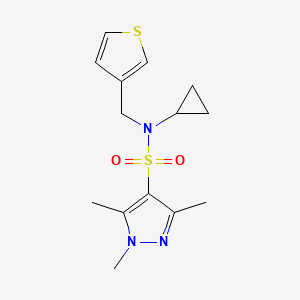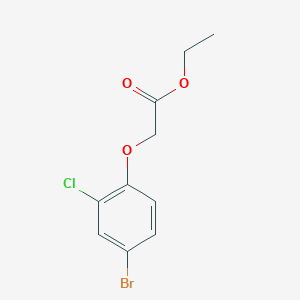
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate, also known as EAMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAMSB is a derivative of benzoic acid and has a complex molecular structure that makes it an interesting subject for study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate is involved in various chemical synthesis processes. For instance, it plays a role in the fabrication of 4-phenyl-2-butanone, a compound used in medicine for diminishing inflammation. This process involves multiple steps, including Claisen's condensation and substitution reactions, showcasing the compound's utility in complex chemical synthesis (Jiangli Zhang, 2005). Furthermore, the compound's derivates, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrate significant efficiency in the Lossen rearrangement process for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is noted for its good yields without racemization, underlining the compound's potential in facilitating the synthesis of bioactive molecules in an environmentally friendly and cost-effective manner (Kishore Thalluri et al., 2014).
Biological Activity and Pharmacological Applications
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate derivatives have been explored for their biological activities, including as anti-juvenile hormone agents in agricultural applications. One such derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, induced JH-deficiency symptoms in larvae, demonstrating potential as a novel insect growth regulator. The activity of this compound could be fully counteracted by methoprene, a JH agonist, highlighting its precise mode of action in disrupting insect growth (Hanae Ishiguro et al., 2003). Additionally, Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) has shown to be a partial JH antagonist, targeting larval epidermis and inducing precocious metamorphosis in Bombyx mori. This suggests its utility in pest management by interfering with the pest lifecycle (E. Kuwano et al., 2008).
Chemical Kinetics and Catalysis
The compound and its derivatives are also significant in studies focusing on chemical kinetics and catalysis. For example, the kinetics of transesterification reactions catalyzed by derivatives of Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate have been extensively studied. These studies contribute valuable information on the efficiency and mechanism of such reactions, offering insights into the development of more effective catalytic processes (Yanmei Peng et al., 2013; Yanmei Peng et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 4-[(2-acetamido-4-methylsulfonylbutanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-4-24-16(21)12-5-7-13(8-6-12)18-15(20)14(17-11(2)19)9-10-25(3,22)23/h5-8,14H,4,9-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQATPGATJFXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2684759.png)




![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)
![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)


![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)



![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)